Albaspidin AP

Fatty Acid Synthase Inhibition Cancer Metabolism Acylphloroglucinol SAR

Albaspidin AP (CAS 59092-91-0) is a phloroglucinol-derived natural product isolated from the rhizomes of Dryopteris crassirhizoma Nakai and related fern species. It functions as a fatty acid synthase (FAS) inhibitor with a reported IC50 of 71.7 μM in enzymatic assays.

Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
CAS No. 59092-91-0
Cat. No. B149938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbaspidin AP
CAS59092-91-0
Molecular FormulaC22H26O8
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O
InChIInChI=1S/C22H26O8/c1-7-12(24)14-16(26)11(18(28)22(5,6)20(14)30)8-10-15(25)13(9(2)23)19(29)21(3,4)17(10)27/h25-28H,7-8H2,1-6H3
InChIKeyKINDGCLGBSBXOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albaspidin AP (CAS 59092-91-0): A Moderate-Potency FAS Inhibitor from Dryopteris Species for Cancer and Metabolic Disease Research


Albaspidin AP (CAS 59092-91-0) is a phloroglucinol-derived natural product isolated from the rhizomes of Dryopteris crassirhizoma Nakai and related fern species . It functions as a fatty acid synthase (FAS) inhibitor with a reported IC50 of 71.7 μM in enzymatic assays . Structurally, it belongs to the acylphloroglucinol class, characterized by a C22H26O8 molecular formula and a molecular weight of 418.44 g/mol . While its FAS inhibition potency is moderate, Albaspidin AP serves as a benchmark reference compound for evaluating more potent analogs within the albaspidin and filixic acid series, and its well-documented isolation and characterization provide a reliable foundation for comparative pharmacological studies .

Why Albaspidin AP Cannot Be Substituted with Generic Albaspidins or Acylphloroglucinols: Evidence of Structural and Functional Divergence


Although Albaspidin AP shares a common acylphloroglucinol core with analogs such as Albaspidin AA, PP, PB, and filixic acids, subtle variations in side-chain composition and substitution patterns confer distinct biological activity profiles. For instance, while Albaspidin AP exhibits moderate FAS inhibition (IC50 = 71.7 μM), its homolog Albaspidin PP demonstrates approximately threefold higher potency (IC50 = 23.1 μM) in the same enzymatic assay . Conversely, Albaspidin AA displays negligible FAS inhibition but potent antibacterial activity against Paenibacillus larvae (MIC = 220 μM) . Moreover, filixic acid ABA preferentially targets influenza neuraminidase (IC50 = 29.57 μM) rather than FAS . These divergences underscore that even closely related acylphloroglucinols cannot be interchanged without compromising experimental fidelity, as their binding affinities and target selectivities are exquisitely dependent on precise molecular architecture.

Quantitative Differentiation of Albaspidin AP: Head-to-Head Activity Comparisons Against Structural Analogs


FAS Inhibition: Albaspidin AP vs. Albaspidin PP – A 3.1-Fold Difference in Potency

In a direct enzymatic assay measuring fatty acid synthase (FAS) inhibition, Albaspidin AP exhibits an IC50 of 71.7 ± 3.9 μM, whereas its structural analog Albaspidin PP demonstrates significantly higher potency with an IC50 of 23.1 ± 1.4 μM . This 3.1-fold difference in inhibitory activity highlights the critical role of side-chain modifications in modulating target engagement.

Fatty Acid Synthase Inhibition Cancer Metabolism Acylphloroglucinol SAR

FAS Inhibition: Albaspidin AP vs. Albaspidin PB – Potency Ranking Within the Albaspidin Series

Within the albaspidin series, Albaspidin PB also inhibits FAS with an IC50 reported to be in the range of 23.1 to 71.7 μM . Although the exact IC50 for Albaspidin PB is not always discretely specified, the data indicate that both Albaspidin PP and PB are more potent FAS inhibitors than Albaspidin AP. This establishes a clear potency hierarchy among these structurally related compounds.

Fatty Acid Synthase Inhibition Natural Product SAR Metabolic Disease Research

Antibacterial Activity: Albaspidin AP vs. Albaspidin AA – Divergent Functional Profiles

While Albaspidin AP is characterized primarily as an FAS inhibitor, its analog Albaspidin AA exhibits potent antibacterial activity against Paenibacillus larvae with a minimum inhibitory concentration (MIC) of 220 μM . In contrast, Albaspidin AP has not been reported to possess significant antibacterial effects at comparable concentrations, indicating a functional divergence driven by structural differences.

Antibacterial Assay Paenibacillus larvae Phloroglucinol Bioactivity

Target Selectivity: Albaspidin AP (FAS) vs. Filixic Acid ABA (Neuraminidase)

Filixic acid ABA, another acylphloroglucinol, is a potent inhibitor of influenza virus H5N1 neuraminidase with an IC50 of 29.57 ± 2.48 μM , but it exhibits no significant FAS inhibition. In contrast, Albaspidin AP is an established FAS inhibitor (IC50 = 71.7 μM) with no reported neuraminidase activity. This orthogonal selectivity profile underscores that even compounds within the same chemical family can possess entirely distinct molecular targets.

Target Selectivity Neuraminidase Inhibition Acylphloroglucinol Pharmacology

Nematocidal Activity: Albaspidin AP Within the Acylphloroglucinol Class

A study on acylphloroglucinols from Dryopteris wallichiana reported that several pure compounds, including albaspidins and filixic acids, displayed moderate in vitro nematocidal activity against L4 stage larvae of Nippostrongylus brasiliensis, with LD50 values ranging from 22 to 121 μM [1]. While specific data for Albaspidin AP were not isolated, the study establishes that the class possesses anthelmintic potential, and by inference, Albaspidin AP likely contributes to this activity.

Nematocidal Activity Nippostrongylus brasiliensis Acylphloroglucinol Bioactivity

Apoptosis Induction: Albaspidin AP vs. Aspidin BB – Differential Anticancer Mechanisms

Aspidin BB, a phloroglucinol derivative, induces apoptosis in human ovarian cancer HO-8910 cells with an IC50 of 15.02 μM . In contrast, Albaspidin AP's anticancer effects are mediated primarily through FAS inhibition (IC50 = 71.7 μM) rather than direct apoptosis induction. This mechanistic divergence highlights the distinct pathways through which structurally related phloroglucinols exert their anticancer effects.

Apoptosis Ovarian Cancer Phloroglucinol Anticancer Activity

Optimal Use Cases for Albaspidin AP Based on Quantified Differentiation Evidence


Calibrating FAS Inhibition Assays with a Moderate-Potency Control

Given its well-characterized IC50 of 71.7 μM for FAS inhibition, Albaspidin AP serves as an ideal moderate-activity control compound in high-throughput screening campaigns aimed at discovering more potent FAS inhibitors. Its relatively lower potency compared to Albaspidin PP (IC50 = 23.1 μM) makes it suitable for establishing baseline inhibition levels and for assessing assay sensitivity .

Structure-Activity Relationship (SAR) Studies in Acylphloroglucinol Chemistry

The 3.1-fold difference in FAS inhibitory activity between Albaspidin AP (71.7 μM) and Albaspidin PP (23.1 μM) provides a quantitative foundation for SAR investigations . Researchers can use Albaspidin AP as a reference scaffold to systematically modify side chains and assess resulting changes in potency, thereby elucidating the pharmacophore requirements for optimal FAS engagement.

Comparative Target Selectivity Profiling in Natural Product Libraries

Albaspidin AP's specific inhibition of FAS contrasts sharply with the neuraminidase inhibition exhibited by filixic acid ABA (IC50 = 29.57 μM) and the antibacterial activity of Albaspidin AA (MIC = 220 μM against P. larvae) . This selectivity makes Albaspidin AP a valuable component in phenotypic screening panels designed to deconvolute the polypharmacology of acylphloroglucinol-rich extracts.

Investigating Cancer Cell Metabolic Vulnerability

Cancer cells often exhibit upregulated FAS activity to support membrane synthesis and proliferation. Albaspidin AP (IC50 = 71.7 μM) can be employed in cell-based assays to study the consequences of moderate FAS inhibition on tumor cell viability and lipid metabolism, particularly in models where complete FAS blockade may be excessively cytotoxic .

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